molecular formula C14H9BrCl2N2O3 B4307465 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER

1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER

Cat. No.: B4307465
M. Wt: 404.0 g/mol
InChI Key: YHFKWYIJNJJOMM-UHFFFAOYSA-N
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Description

1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER typically involves the following steps:

    Formation of the Furyl Bromide: The starting material, 2-furyl bromide, is prepared by bromination of furan using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Oxadiazole Ring: The furyl bromide is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is cyclized with an appropriate carboxylic acid derivative (e.g., ethyl chloroformate) to form the oxadiazole ring.

    Substitution Reaction: The oxadiazole compound is then subjected to a nucleophilic substitution reaction with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl ring can lead to furanones, while nucleophilic substitution can yield various substituted oxadiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Anticancer Agents: It may exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in plants and pests.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER depends on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit specific enzymes involved in bacterial metabolism.

    Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation, such as tyrosine kinases or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of the 2,4-dichlorophenoxy group.

    3-(5-bromo-2-furyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with a 2,4-dichlorophenyl group instead of the 2,4-dichlorophenoxy group.

Uniqueness

The presence of the 2,4-dichlorophenoxy group in 1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER may confer unique properties such as increased lipophilicity, enhanced binding affinity to specific molecular targets, and improved biological activity compared to similar compounds.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O3/c1-7(20-10-3-2-8(16)6-9(10)17)14-18-13(19-22-14)11-4-5-12(15)21-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFKWYIJNJJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(O2)Br)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Reactant of Route 5
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER
Reactant of Route 6
1-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]ETHYL (2,4-DICHLOROPHENYL) ETHER

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